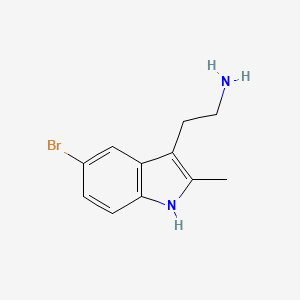

2-(5-bromo-2-methyl-1H-indol-3-yl)ethanamine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(5-bromo-2-methyl-1H-indol-3-yl)ethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrN2/c1-7-9(4-5-13)10-6-8(12)2-3-11(10)14-7/h2-3,6,14H,4-5,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPUOXDPQRITUJL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(N1)C=CC(=C2)Br)CCN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 5 Bromo 2 Methyl 1h Indol 3 Yl Ethanamine and Analogues

Evolution of Indole (B1671886) Core Synthesis Relevant to 2-(5-bromo-2-methyl-1H-indol-3-yl)ethanamine

The construction of the indole ring is a central theme in organic chemistry, with numerous named reactions developed over more than a century. nih.gov For a polysubstituted target like this compound, the choice of synthesis is critical to control the regiochemistry of the substituents.

Key classical and modern methods applicable to this type of structure include:

Fischer Indole Synthesis: Discovered by Emil Fischer in 1883, this remains one of the most widely used methods for indole synthesis. wikipedia.orgwikipedia.org It involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed from the condensation of an arylhydrazine with an aldehyde or ketone. nih.govyoutube.com For the target compound, this would ideally involve the reaction of (4-bromophenyl)hydrazine (B1265515) with a ketone precursor that can furnish the 2-methyl and 3-ethanamine groups. The versatility of the Fischer synthesis allows for the preparation of a wide array of substituted indoles, making it highly relevant. nih.govrsc.org

Madelung Synthesis: This method involves the base-catalyzed cyclization of N-acyl-o-toluidines at high temperatures. While useful for certain substitution patterns, its harsh conditions limit its application for substrates with sensitive functional groups. bhu.ac.in

Reissert Synthesis: This approach involves the condensation of o-nitrotoluene with diethyl oxalate, followed by reductive cyclization to form an indole-2-carboxylic acid, which can then be decarboxylated. bhu.ac.in

Bartoli Indole Synthesis: A practical method that uses the reaction of ortho-substituted nitroarenes with vinyl Grignard reagents to produce 7-substituted indoles. rsc.org

Leimgruber–Batcho Indole Synthesis: A high-yielding and versatile two-step method that begins with the formation of an enamine from an o-nitrotoluene, followed by reductive cyclization. wikipedia.orgrsc.org

Over the years, these classical methods have been refined. For instance, the Fischer synthesis can now be performed under milder conditions, and palladium-catalyzed variations, such as the Buchwald modification, allow for the cross-coupling of aryl bromides and hydrazones to form the necessary intermediate. wikipedia.orgorganic-chemistry.org The evolution of these techniques provides a robust toolkit for constructing the specific 5-bromo-2-methylindole (B89619) core.

Optimized Chemical Pathways for this compound

Optimized syntheses for this compound focus on efficiently installing the three key substituents—the 5-bromo group, the 2-methyl group, and the 3-ethanamine side chain—with high regioselectivity and yield.

Bromination: The introduction of a bromine atom at the C5 position of the indole ring is a key step.

Electrophilic Bromination of a Pre-formed Indole: Indoles are electron-rich heterocycles and readily undergo electrophilic substitution. The C3 position is the most nucleophilic, followed by C5 and C7. If the C3 position is already substituted, electrophilic bromination often occurs at C5. Reagents like N-Bromosuccinimide (NBS) in solvents such as dimethylformamide (DMF) or carbon tetrachloride (CCl₄) are commonly used. acs.org Recently, a one-step, mild, and fast method for C5-selective bromination of indole alkaloids was developed using pyridinium (B92312) tribromide and hydrochloric acid in methanol. chiba-u.jp Electrochemical methods have also been developed for the regioselective bromination of the C3 position, highlighting the ongoing innovation in indole halogenation. mdpi.com

Using a Brominated Starting Material: A more direct approach is to start the indole synthesis with a precursor that already contains the bromine atom. For a Fischer indole synthesis, this would involve using (4-bromophenyl)hydrazine as the starting material. rsc.orgprepchem.com This strategy definitively places the bromine at the desired C5 position of the final indole product.

Methylation: The 2-methyl group is typically incorporated during the formation of the indole ring.

Fischer Indole Synthesis: The most common strategy is to use a methyl ketone in the Fischer synthesis. For instance, reacting the chosen arylhydrazine with acetone (B3395972) would yield a 2-methylindole. To also incorporate the ethanamine side chain precursor, a more complex ketone is required.

Direct C-Alkylation: While direct C3 alkylation of indoles is a challenging transformation, methods exist using specific catalysts. nih.gov However, introducing a methyl group at the C2 position of a pre-existing indole is less common and often requires lithiation at C2 followed by reaction with an electrophile like methyl iodide. bhu.ac.in This requires the indole nitrogen to be protected. Therefore, incorporating the 2-methyl group during the primary cyclization is generally more efficient.

The following table summarizes common reagents for these substitutions.

| Substitution | Position | Reagent/Method | Typical Conditions |

| Bromination | C5 | N-Bromosuccinimide (NBS) | DMF or CCl₄ |

| C5 | Pyridinium tribromide / HCl | Methanol, 0 °C | |

| C5 | Start with (4-bromophenyl)hydrazine | Fischer Indole Synthesis | |

| Methylation | C2 | Use of a methyl ketone precursor | Fischer Indole Synthesis |

| C2 | 1. n-BuLi, 2. MeI | Requires N-protection |

The 3-(2-aminoethyl) moiety is the defining feature of tryptamines. Several established methods exist for its installation.

Speeter-Anthony Tryptamine (B22526) Synthesis: This classic method involves the reaction of an indole with oxalyl chloride, followed by reaction with an amine (e.g., dimethylamine (B145610) to form a gramine (B1672134) precursor), and finally reduction of the resulting amide with a reducing agent like lithium aluminum hydride (LiAlH₄). A variation involves reacting the intermediate from oxalyl chloride with ammonia (B1221849) to form a glyoxylamide, which is then reduced.

Gramine-based Synthesis: The Mannich reaction of an indole with formaldehyde (B43269) and dimethylamine yields gramine (3-(dimethylaminomethyl)indole). Gramine is an excellent precursor as the dimethylamino group can be displaced by a nucleophile like the cyanide ion. The resulting 3-indoleacetonitrile (B1196911) can then be reduced to the corresponding tryptamine. rsc.org

Henry Reaction: The reaction of indole-3-carboxaldehyde (B46971) with nitromethane (B149229) yields 3-(2-nitrovinyl)indole. Subsequent reduction of the nitro group, typically with LiAlH₄, affords the tryptamine.

Fischer Synthesis with a Protected Amino-aldehyde/ketone: A convergent approach involves using a carbonyl compound that already contains a protected version of the ethanamine side chain in a Fischer indole synthesis. For example, reacting (4-bromophenyl)hydrazine with 4-(phthalimido)butanal or its acetal (B89532) equivalent would directly generate the N-protected tryptamine. prepchem.com

A total synthesis integrates the above strategies into a coherent pathway. The most logical and frequently employed route is a variation of the Fischer indole synthesis.

A plausible synthetic route is as follows:

Preparation of the Hydrazone: (4-bromophenyl)hydrazine is condensed with 5-amino-2-pentanone or a protected version (e.g., 5-phthalimido-2-pentanone) under acidic conditions to form the corresponding phenylhydrazone. The use of (4-bromophenyl)hydrazine ensures the bromine is positioned at C5. The ketone structure ensures the methyl group is at C2 and the side chain is at C3.

Fischer Cyclization: The formed hydrazone is heated in the presence of an acid catalyst (e.g., polyphosphoric acid, sulfuric acid, or zinc chloride) to induce cyclization and aromatization, yielding the protected this compound. wikipedia.orgnih.gov

Deprotection: The protecting group on the terminal amine (e.g., phthalimido) is removed, typically by hydrazinolysis with hydrazine (B178648) hydrate, to yield the final product, this compound.

This convergent approach is highly efficient as it constructs the core and installs all three substituents in a controlled manner within the key cyclization step.

Chemoenzymatic and Biocatalytic Approaches to this compound

The growing demand for greener and more selective synthetic methods has spurred interest in chemoenzymatic and biocatalytic routes. researchgate.net Enzymes offer high stereo- and regioselectivity under mild conditions.

Enzymatic Halogenation: Flavin-dependent halogenase enzymes can selectively halogenate electron-rich aromatic rings. The RebH enzyme, for example, can catalyze the bromination of indole derivatives. frontiersin.org A thermostable variant of RebH has been shown to brominate various substituted indoles, typically at the C3 position. For C5 bromination, one would need to either start with a C3-blocked substrate or discover/engineer a halogenase with the desired C5 regioselectivity.

Biocatalytic Tryptamine Synthesis: L-tryptophan decarboxylase (TDC) enzymes naturally produce tryptamine from tryptophan in a single step. researchgate.net By using a tryptophan analogue, such as 5-bromo-2-methyl-tryptophan, as a substrate, it might be possible to directly synthesize the target compound. The challenge lies in the synthesis of the requisite unnatural amino acid precursor and the substrate promiscuity of the enzyme.

Hybrid Chemoenzymatic Synthesis: These approaches combine the strengths of chemical and biological catalysis. nih.gov For instance, a 5-bromo-2-methylindole core could be synthesized chemically. Then, an engineered tryptophan synthase could be used to attach the side chain, followed by a decarboxylase to form the final tryptamine. This multi-enzyme cascade can provide an efficient route from simple indole starting materials to complex tryptamines. researchgate.netnih.gov

While a direct, one-pot biocatalytic synthesis of this compound from simple precursors is still an area of active research, the existing enzymatic tools show significant promise for developing such pathways.

Design and Synthesis of Structurally Related Analogues of this compound

The synthesis of structural analogues is crucial for structure-activity relationship (SAR) studies. The modular nature of the synthetic routes described allows for systematic modification of the molecule.

Varying the Halogen at C5: By starting the Fischer synthesis with other 4-halophenylhydrazines (e.g., 4-fluoro-, 4-chloro-, or 4-iodophenylhydrazine), analogues with different halogens at the C5 position can be readily prepared.

Modifying the C2-Alkyl Group: Using different ketones in the Fischer synthesis allows for variation at the C2 position. For example, using 6-amino-3-hexanone would yield a C2-ethyl analogue.

Altering the Ethanamine Side Chain: The side chain can be modified by using different amino ketones in the initial condensation or by further alkylation of the final primary amine. For example, N-methylation or N,N-dimethylation can be achieved through reductive amination with formaldehyde.

Positional Isomers: Synthesizing positional isomers, such as the 4-bromo, 6-bromo, or 7-bromo analogues, can be achieved by starting with the corresponding brominated phenylhydrazines (e.g., 3-bromophenylhydrazine or 2-bromophenylhydrazine).

An example is the synthesis of 2-[5-Bromo-1-(3-chlorobenzyl)-2-methyl-1H-indol-3-yl]acetic acid, an analogue where the ethanamine side chain is replaced by an acetic acid group and the indole nitrogen is alkylated. researchgate.net This was achieved by starting with 2-(5-bromo-2-methyl-1H-indol-3-yl)acetic acid and alkylating the indole nitrogen with 3-chlorobenzyl chloride. researchgate.net Another related structure, 2-(5-Bromo-2-methyl-1H-indol-3-yl)-4-phenylthiazole, demonstrates further modification where the ethanamine is replaced by a thiazole (B1198619) ring. nih.gov

Indole Ring Modifications and Their Synthetic Accessibility

The construction of the 5-bromo-2-methyl-1H-indole nucleus is a critical first stage in the synthesis of the target compound. The Fischer indole synthesis is a widely utilized and versatile method for this purpose. nih.govwikipedia.org This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed from the condensation of a substituted phenylhydrazine (B124118) with an aldehyde or ketone.

A plausible synthetic route to the 5-bromo-2-methyl-1H-indole core is outlined below:

Step 1: Formation of the Phenylhydrazone

The synthesis can commence from 4-bromophenylhydrazine, which is reacted with a suitable ketone, such as acetone, to form the corresponding phenylhydrazone. This reaction is typically carried out under mild acidic conditions.

Step 2: Fischer Indole Cyclization

The resulting 4-bromophenylhydrazone of acetone is then subjected to cyclization under acidic conditions (e.g., using polyphosphoric acid, sulfuric acid, or zinc chloride) and elevated temperatures to yield 5-bromo-2-methyl-1H-indole. nih.gov

An alternative approach to generate the required hydrazone intermediate is the Japp-Klingemann reaction. wikipedia.org This method involves the reaction of an aryl diazonium salt with a β-keto-ester or β-keto-acid. For the synthesis of the 5-bromo-2-methylindole precursor, 4-bromobenzenediazonium (B8398784) chloride could be coupled with a β-keto-ester like ethyl 2-methylacetoacetate. The resulting hydrazone can then be cyclized via the Fischer indole synthesis. wikipedia.org

The following table summarizes a potential synthetic scheme for the indole core:

| Step | Reactants | Reagents/Conditions | Product |

| 1 | 4-bromophenylhydrazine, Acetone | Mild acid (e.g., acetic acid) | Acetone 4-bromophenylhydrazone |

| 2 | Acetone 4-bromophenylhydrazone | Strong acid (e.g., H₂SO₄, PPA), Heat | 5-bromo-2-methyl-1H-indole |

Ethanamine Chain Homologation and Derivatization

Once the 5-bromo-2-methyl-1H-indole nucleus is obtained, the next phase is the introduction of the ethanamine side chain at the C3 position. Several established methods in tryptamine synthesis can be adapted for this purpose.

Method 1: The Speeter and Anthony Synthesis

A classic approach for the synthesis of N,N-disubstituted tryptamines is the Speeter and Anthony method. quora.comresearchgate.netnih.govslideshare.netresearchgate.net This involves the reaction of the indole with oxalyl chloride to form an indol-3-ylglyoxylyl chloride intermediate. Subsequent reaction with an amine (in this case, ammonia for the primary amine) would yield the corresponding glyoxylamide. The final step is the reduction of both the amide and the ketone functionalities with a strong reducing agent like lithium aluminum hydride (LiAlH₄) to afford the target ethanamine. While this method is highly effective for N,N-dialkylated tryptamines, its application for primary tryptamines can sometimes be challenging due to the reactivity of the primary amine. quora.comresearchgate.net

Method 2: Reduction of a 3-(2-Nitroethyl)indole Intermediate

A more common and versatile method involves the introduction of a two-carbon unit at the C3 position via a nitroethyl group. This can be achieved through a Henry reaction between 5-bromo-2-methyl-1H-indole-3-carbaldehyde and nitroethane. The resulting 5-bromo-2-methyl-3-(2-nitroprop-1-en-1-yl)-1H-indole can then be reduced to the target ethanamine using a powerful reducing agent such as lithium aluminum hydride.

A variation of this approach involves the reaction of 5-bromo-2-methyl-1H-indole with nitrovinylindoles, which can be subsequently reduced.

The table below outlines a plausible synthetic pathway for the ethanamine side chain addition:

| Step | Starting Material | Reagents/Conditions | Intermediate/Product |

| 1 | 5-bromo-2-methyl-1H-indole | 1. Oxalyl chloride2. Ammonia | 2-(5-bromo-2-methyl-1H-indol-3-yl)-2-oxoacetamide |

| 2 | 2-(5-bromo-2-methyl-1H-indol-3-yl)-2-oxoacetamide | LiAlH₄ in THF | This compound |

| Alternative Route | |||

| 1 | 5-bromo-2-methyl-1H-indole-3-carbaldehyde | Nitroethane, Base | 1-(5-bromo-2-methyl-1H-indol-3-yl)-2-nitropropene |

| 2 | 1-(5-bromo-2-methyl-1H-indol-3-yl)-2-nitropropene | LiAlH₄ in THF | 2-(5-bromo-2-methyl-1H-indol-3-yl)propan-1-amine (analogue) |

Stereoselective Synthesis of this compound Enantiomers

The target compound, this compound, does not possess a chiral center in its ethanamine side chain unless further substitution occurs. However, for analogues with a chiral center, such as α-methylated derivatives, stereoselective synthesis becomes crucial. Two primary strategies can be employed: chiral resolution of a racemic mixture or asymmetric synthesis.

Chiral Resolution

Chiral resolution is a classical method for separating enantiomers. nih.govmdpi.com This technique involves the reaction of the racemic amine with a chiral resolving agent, typically a chiral acid such as tartaric acid or its derivatives, to form a pair of diastereomeric salts. nih.govnih.gov These diastereomers exhibit different physical properties, most notably solubility, which allows for their separation by fractional crystallization. nih.gov Once the desired diastereomeric salt is isolated, the chiral auxiliary can be removed by treatment with a base to yield the enantiomerically pure amine.

The following table illustrates the general principle of chiral resolution:

| Step | Process | Reagents/Conditions | Outcome |

| 1 | Salt Formation | Racemic amine + Chiral acid (e.g., (+)-tartaric acid) | Mixture of diastereomeric salts |

| 2 | Separation | Fractional crystallization | Isolation of one diastereomeric salt |

| 3 | Liberation of Enantiomer | Treatment with base (e.g., NaOH) | Enantiomerically pure amine |

Asymmetric Synthesis

Asymmetric synthesis aims to directly produce a single enantiomer, thus avoiding the loss of 50% of the material inherent in classical resolution. nih.govnih.govrsc.org For tryptamine analogues, this can be achieved through several methods. One approach involves the asymmetric reduction of a suitable prochiral precursor. For instance, an appropriately substituted indole-3-propanone could undergo reductive amination with a chiral amine, followed by separation of the diastereomers and subsequent debenzylation to yield the chiral α-methyltryptamine.

Another potential route could involve the asymmetric reduction of a 2-methyl-3-(2-nitrovinyl)indole derivative using a chiral reducing agent or a catalyst. Research into organocatalytic asymmetric reactions of indole derivatives, such as the allylic alkylation of 2-methyl-3-nitroindoles, demonstrates the potential for developing highly enantioselective methods for the synthesis of chiral tryptamine analogues. mdpi.com

Advanced Analytical and Spectroscopic Characterization Techniques for 2 5 Bromo 2 Methyl 1h Indol 3 Yl Ethanamine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for determining the precise structure of 2-(5-bromo-2-methyl-1H-indol-3-yl)ethanamine. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework.

¹H NMR Spectroscopy would be used to identify the number and types of hydrogen atoms in the molecule. The expected spectrum would show distinct signals for the aromatic protons on the indole (B1671886) ring, the ethylamine (B1201723) side chain protons, the methyl group protons, and the N-H protons of both the indole and the primary amine. The chemical shifts (δ), splitting patterns (multiplicity), and integration values of these signals would confirm the connectivity of the molecule. For instance, the protons of the ethylamine chain would likely appear as two triplets. The aromatic protons would show characteristic splitting patterns based on their positions on the brominated benzene (B151609) ring portion of the indole.

¹³C NMR Spectroscopy complements ¹H NMR by providing information about the carbon skeleton. Each unique carbon atom in the molecule would produce a distinct signal. Expected signals would include those for the two carbons of the ethylamine side chain, the methyl carbon, and the nine distinct carbons of the bromo-indole core. The chemical shifts of the carbon attached to the bromine atom and the carbons within the indole ring system would be particularly informative.

While specific, publicly available NMR data for this compound is limited, the expected chemical shifts can be predicted based on the analysis of similar structures.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Indole N-H | ~8.0 (broad singlet) | N/A |

| C2-CH₃ | ~2.4 (singlet) | ~12 |

| C3-CH₂ | ~2.9 (triplet) | ~25 |

| CH₂-NH₂ | ~3.0 (triplet) | ~42 |

| NH₂ | Variable (broad singlet) | N/A |

| C4-H | ~7.5 (doublet) | ~124 |

| C5-Br | N/A | ~113 |

| C6-H | ~7.1 (doublet of doublets) | ~121 |

| C7-H | ~7.2 (doublet) | ~112 |

2D NMR techniques , such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to definitively assign these signals by showing correlations between coupled protons (COSY) and direct carbon-proton attachments (HSQC).

Mass Spectrometry (MS) for Molecular Identity and Impurity Profiling (e.g., HRMS, LC-MS/MS)

Mass spectrometry (MS) is a powerful tool for confirming the molecular weight and formula of this compound and for identifying potential impurities.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the parent ion, allowing for the unambiguous determination of its elemental formula (C₁₁H₁₃BrN₂). The presence of bromine would be evident from the characteristic isotopic pattern, with two peaks of nearly equal intensity separated by 2 mass units (for the ⁷⁹Br and ⁸¹Br isotopes).

LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) would be used for impurity profiling and structural confirmation. The compound would first be separated from any impurities by liquid chromatography, and then the mass spectrometer would generate fragmentation patterns. A likely fragmentation pathway would involve the cleavage of the bond between the two ethylamine carbons, resulting in a stable resonance-stabilized indolylmethyl cation. This fragmentation provides a structural fingerprint of the molecule.

Table 2: Expected Mass Spectrometry Data for this compound

| Parameter | Expected Value |

|---|---|

| Molecular Formula | C₁₁H₁₃BrN₂ |

| Monoisotopic Mass | 252.0262 u |

| M+ Peak (⁷⁹Br) | m/z 252.0 |

| M+2 Peak (⁸¹Br) | m/z 254.0 |

| Major Fragment Ion | m/z 222 (Loss of CH₂NH₂) |

X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformation

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid state. To perform this analysis, a high-quality single crystal of this compound is required. While this compound is not chiral and thus has no absolute stereochemistry to determine, crystallography would provide precise data on bond lengths, bond angles, and the conformation of the ethylamine side chain relative to the indole ring.

Although a crystal structure for the specific title compound is not publicly available, analysis of similar bromo-indole derivatives has been reported. For instance, the crystal structure of 2-[5-Bromo-1-(3-chlorobenzyl)-2-methyl-1H-indol-3-yl]acetic acid shows how the indole ring system orients itself in the solid state. A similar analysis of the title compound would reveal intermolecular interactions, such as hydrogen bonding involving the amine and indole N-H groups, which dictate the crystal packing.

Chromatographic Methods for Purity Assessment and Isolation (e.g., HPLC, GC, SFC)

Chromatographic techniques are fundamental for separating the target compound from starting materials, byproducts, and degradation products, thereby assessing its purity.

High-Performance Liquid Chromatography (HPLC) is the most common method for purity analysis of non-volatile compounds like this one. A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water (often with a modifier like formic acid or trifluoroacetic acid) would likely be effective. Detection would typically be performed using a UV detector, taking advantage of the indole ring's strong chromophore.

Gas Chromatography (GC) could also be used, potentially after derivatization of the primary amine and indole N-H to increase volatility and improve peak shape. A polar capillary column would be suitable, and a Flame Ionization Detector (FID) or a mass spectrometer (GC-MS) could be used for detection.

Supercritical Fluid Chromatography (SFC) offers a "greener" alternative to HPLC, using supercritical CO₂ as the main mobile phase. It is particularly effective for preparative separations to isolate the pure compound.

Table 3: Typical Chromatographic Methods for Analysis

| Technique | Typical Column | Typical Mobile Phase/Carrier Gas | Detector |

|---|---|---|---|

| HPLC | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) | Acetonitrile/Water gradient with 0.1% Formic Acid | UV (e.g., at 220 nm, 280 nm) |

| GC | Polar (e.g., DB-WAX, HP-5) | Helium or Hydrogen | FID or MS |

| SFC | Various chiral and achiral stationary phases | CO₂ with a co-solvent (e.g., Methanol) | UV, MS |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy would show characteristic absorption bands confirming the presence of key functional groups. The N-H stretching vibrations from the indole and the primary amine would appear as distinct bands in the 3200-3500 cm⁻¹ region. Other expected peaks would include C-H stretching from the aromatic ring, methyl, and methylene (B1212753) groups (~2850-3100 cm⁻¹), aromatic C=C stretching (~1450-1600 cm⁻¹), and N-H bending (~1600 cm⁻¹). The C-Br stretch would be expected in the fingerprint region at lower wavenumbers.

Raman Spectroscopy provides complementary information to IR. The indole ring, being highly polarizable, would produce strong Raman signals, making this technique particularly useful for analyzing the aromatic core of the molecule.

Table 4: Expected Vibrational Spectroscopy Bands

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibrational Mode |

|---|---|---|

| N-H (Amine & Indole) | 3200 - 3500 | Stretching |

| Aromatic C-H | 3000 - 3100 | Stretching |

| Aliphatic C-H | 2850 - 2960 | Stretching |

| N-H (Amine) | ~1600 | Bending (Scissoring) |

| Aromatic C=C | 1450 - 1600 | Stretching |

| C-N | 1000 - 1250 | Stretching |

| C-Br | 500 - 650 | Stretching |

Structure Activity Relationship Sar and Structure Property Relationship Spr of 2 5 Bromo 2 Methyl 1h Indol 3 Yl Ethanamine Analogues

Impact of Indole (B1671886) Ring Substituents on Biological Recognition Profiles

The indole ring is a critical pharmacophore for many biologically active compounds, and its substitution pattern profoundly influences receptor affinity and selectivity. In the context of 2-(5-bromo-2-methyl-1H-indol-3-yl)ethanamine analogues, modifications at the 2- and 5-positions of the indole nucleus are of particular interest.

The presence of a methyl group at the 2-position of the indole ring is known to significantly modulate the pharmacological profile compared to unsubstituted tryptamines. Research on related tryptamine (B22526) derivatives has shown that 2-methylation tends to reduce affinity for certain serotonin (B10506) receptors, such as the 5-HT1A and 5-HT2A subtypes. wisc.eduresearchgate.net This suggests that the 2-methyl group may introduce steric hindrance that impedes optimal binding at these receptor sites. For instance, in a series of N,N-diallyltryptamine (DALT) analogues, the introduction of a 2-methyl group to the 5-methoxy and 5-fluoro derivatives consistently lowered their binding affinities for a range of serotonin receptors. wisc.edu

Substituents at the 5-position of the indole ring also play a pivotal role in determining the biological activity. The 5-bromo substitution in the parent compound introduces a halogen atom with specific electronic and steric properties. Halogen atoms, such as bromine and chlorine, are electron-withdrawing and can influence the electronic distribution of the indole ring, which is crucial for π-π stacking interactions with aromatic residues in the receptor binding pocket. biomolther.org However, the size of the halogen atom can also be a determining factor. Studies on tryptamine derivatives have indicated that substitutions at the 5-position, whether electron-donating (like -CH3, -OH, and -OMe) or electron-withdrawing (-Cl and -Br), can have favorable effects on the affinity for the 5-HT2A receptor. biomolther.org In a study of DALT derivatives, 5-bromo-DALT was found to be less potent in inducing the 5-HT2A receptor-mediated head-twitch response in mice compared to 5-fluoro and 5-methoxy analogues, suggesting that while a 5-halo substitution can be tolerated, the nature of the halogen is important for functional activity. wisc.edu

The following table summarizes the general impact of indole ring substituents on the receptor affinity of tryptamine analogues, providing context for the this compound scaffold.

| Substituent Position | Substituent Type | General Impact on 5-HT Receptor Affinity | Reference |

|---|---|---|---|

| 2-position | Methyl (-CH3) | Generally reduces affinity for 5-HT1A and 5-HT2A receptors | wisc.eduresearchgate.net |

| 5-position | Electron-donating (-OH, -OCH3) | Can enhance affinity for 5-HT2A receptors | biomolther.org |

| Electron-withdrawing (-Br, -Cl) | Can have favorable effects on 5-HT2A receptor affinity, but potency may vary | wisc.edubiomolther.org |

Role of the Ethanamine Moiety in Ligand-Target Interactions

The ethanamine side chain of this compound is a crucial element for its interaction with biological targets. This moiety, composed of a two-carbon spacer and a terminal amino group, is a common feature in many neurotransmitters and psychoactive compounds, facilitating key binding interactions.

The primary amine group is typically protonated at physiological pH, forming a positively charged ammonium (B1175870) ion. This positive charge is fundamental for forming a salt bridge with a conserved aspartate residue in the binding pocket of many G-protein coupled receptors (GPCRs), including serotonin receptors. This ionic interaction is a primary anchoring point for the ligand within the receptor.

Modifications to the terminal amine, such as N-alkylation, can significantly alter the binding affinity and functional activity of tryptamine analogues. For instance, N,N-dialkylation, as seen in the DALT series, can influence selectivity and potency at various receptors. wisc.edu The nature and size of the alkyl groups can impact the hydrophobic interactions within the binding pocket and may also affect the orientation of the ligand.

Conformational Analysis of this compound and its Derivatives

The three-dimensional shape, or conformation, of a molecule is critical for its ability to bind to a receptor. The ethanamine side chain of tryptamine derivatives is flexible, allowing for multiple possible conformations. The preferred conformation for receptor binding is thought to be one where the ethylamine (B1201723) side chain is in a trans orientation and lies in a plane perpendicular to the indole ring. psilosybiini.info

The presence of the 2-methyl group in this compound can influence the conformational preferences of the side chain. Steric interactions between the 2-methyl group and the ethanamine moiety may restrict the rotational freedom around the C2-C3 bond of the indole ring, potentially favoring a specific conformation that is either more or less optimal for receptor binding. While specific conformational studies on this compound are not widely available, insights can be drawn from related structures.

Electronic and Steric Effects on Receptor Binding Affinity and Functional Efficacy

The interplay of electronic and steric effects is fundamental to the SAR of this compound analogues.

Steric Effects: The size and shape of substituents play a crucial role in how a ligand fits into a binding pocket. The 2-methyl group introduces steric bulk near the ethanamine side chain, which, as previously mentioned, can negatively impact affinity at some receptors. wisc.eduresearchgate.net Similarly, the size of the substituent at the 5-position is important. While a bromo group is tolerated, larger substituents at this position could lead to a steric clash with the receptor, thereby reducing binding affinity. Steric hindrance can be a significant factor in ligand-receptor interactions. nih.gov

Comparative SAR Studies with Other Indoleamine Scaffolds

To fully appreciate the SAR of the this compound scaffold, it is useful to compare it with other well-known indoleamine classes, such as tryptamine and its 5-substituted derivatives (e.g., serotonin or 5-methoxytryptamine).

A primary point of differentiation is the 2-methyl group. As established, this substitution generally leads to a decrease in affinity for certain serotonin receptors when compared to the corresponding non-2-methylated tryptamines. researchgate.net This suggests that the binding pocket of these receptors may have limited space in the region accommodating the 2-position of the indole ring.

In comparison to phenethylamines, another major class of psychoactive compounds, tryptamines often exhibit different selectivity profiles for serotonin receptors. researchgate.netbiomolther.org Tryptamines, being structurally more similar to the endogenous neurotransmitter serotonin, can display higher affinity and selectivity for certain serotonin receptor subtypes. researchgate.net

The following table provides a comparative overview of the general SAR trends between different indoleamine scaffolds.

| Scaffold | Key Structural Feature | General SAR Trend for 5-HT Receptors | Reference |

|---|---|---|---|

| Tryptamine | Unsubstituted Indole Ring | Baseline affinity; sensitive to substitutions on the indole and amine. | biomolther.org |

| 5-Substituted Tryptamines (e.g., 5-MeO-Tryptamine) | Substitution at the 5-position | 5-Methoxy and 5-hydroxy groups often enhance affinity. biomolther.org 5-Halogenation can be favorable. | biomolther.org |

| 2-Methyltryptamines | Methyl group at the 2-position | Generally lower affinity for 5-HT1A and 5-HT2A receptors compared to non-2-methylated analogues. | wisc.eduresearchgate.net |

| Phenethylamines | Phenyl ring instead of indole | Often show high affinity for 5-HT2A receptors, but with different selectivity profiles compared to tryptamines. | researchgate.netbiomolther.org |

In Vitro Pharmacological Profiling and Molecular Mechanism Elucidation of 2 5 Bromo 2 Methyl 1h Indol 3 Yl Ethanamine

Receptor Binding Affinity and Selectivity Assessment

Detailed receptor binding affinity and selectivity profiles, which are crucial for understanding a compound's potential pharmacological effects, appear to be largely uncharacterized for 2-(5-bromo-2-methyl-1H-indol-3-yl)ethanamine in the public domain.

Serotonin (B10506) (5-HT) Receptor Subtype Profiling (e.g., 5-HT1, 5-HT2, 5-HT6, 5-HT7 families)

No specific binding affinity data (such as Ki or IC50 values) for this compound at various serotonin receptor subtypes were identified in the available literature. Research on similar indole-containing compounds often reveals interactions with the 5-HT receptor family, but direct evidence for this specific molecule is absent.

Dopaminergic Receptor (DA) Interactions (e.g., D1, D2, D3)

There is no available data from in vitro binding assays to quantify the affinity of this compound for dopamine (B1211576) receptor subtypes. The interaction of tryptamine (B22526) derivatives with dopaminergic systems can be complex, but without experimental data, any potential activity remains speculative.

Noradrenergic (α- and β-adrenergic) Receptor Interactions

The affinity of this compound for alpha and beta-adrenergic receptors has not been reported in the scientific literature.

Trace Amine-Associated Receptor 1 (TAAR1) Modulatory Potential

While tryptamines are endogenous ligands for Trace Amine-Associated Receptor 1 (TAAR1), the specific modulatory potential and binding affinity of this compound at this receptor are not documented. TAAR1 is a key regulator of monoaminergic systems, and its interaction with novel tryptamine analogues is an area of active research, though specific data for this compound is lacking.

Functional Assays of Agonism, Antagonism, and Inverse Agonism

Information regarding the functional activity of this compound at any receptor is absent from the reviewed literature. Functional assays are necessary to determine whether a compound that binds to a receptor acts as an agonist (activates the receptor), an antagonist (blocks the receptor), or an inverse agonist (promotes an inactive receptor state). Without such data, the molecular mechanism of action for this compound cannot be elucidated.

G Protein-Coupled Receptor (GPCR) Signaling Pathway Modulation (e.g., cAMP, Ca2+ mobilization, β-arrestin recruitment)

No studies detailing the modulation of GPCR signaling pathways, including but not limited to cyclic adenosine (B11128) monophosphate (cAMP) production, calcium (Ca2+) mobilization, or β-arrestin recruitment, by this compound were identified. The parent compound, αMT, is known to act as a non-selective serotonin receptor agonist, but specific data on its downstream signaling effects in these particular assays are not available. iiab.mewikipedia.org Structure-activity relationship studies on tryptamine derivatives suggest that halogen substitutions on the indole (B1671886) ring can influence receptor affinity and activity, though specific data for the 5-bromo-2-methyl derivative is absent. nih.gov

Ligand-Gated Ion Channel (LGIC) Interaction Studies

There is no available research in the scientific literature that has investigated the interaction of this compound with ligand-gated ion channels.

Monoamine Transporter (e.g., SERT, DAT, NET) Reuptake Inhibition Potency

Specific data on the reuptake inhibition potency (IC50 or Ki values) of this compound at the serotonin transporter (SERT), dopamine transporter (DAT), and norepinephrine (B1679862) transporter (NET) are not available. The parent compound, α-methyltryptamine (αMT), is known to be an inhibitor of these transporters. For αMT, the reported IC50 values for the inhibition of monoamine re-uptake are 0.73 µM for dopamine, 0.38 µM for serotonin, and 0.4 µM for norepinephrine. caymanchem.com

Monoamine Oxidase (MAO-A, MAO-B) Inhibition Studies

Direct studies on the monoamine oxidase (MAO-A and MAO-B) inhibitory activity of this compound have not been reported. However, research on the parent compound, α-methyltryptamine (αMT), and several of its analogs demonstrates that this class of compounds can inhibit MAO enzymes, particularly MAO-A. iiab.menih.gov

A 2017 study by Wagmann et al. investigated the MAO-A and MAO-B inhibitory potential of thirteen αMT analogs. nih.goviatdmct2017.jpscience.gov While this compound was not among the tested compounds, the results for αMT and other analogs provide context for the potential activity of this chemical class. The study found that αMT and all tested analogs exhibited MAO-A inhibition, with IC50 values ranging from 0.049 to 166 µM. nih.govscience.gov Four of the analogs also showed inhibitory activity at MAO-B. nih.gov

| Compound | MAO-A IC50 (µM) | MAO-B IC50 (µM) |

|---|---|---|

| α-Methyltryptamine (αMT) | 15 ± 2 | >500 |

| 5-Fluoro-αMT | 1.6 ± 0.2 | >500 |

| 5-Methoxy-αMT | 1.5 ± 0.1 | >500 |

| 7-Methyl-αMT | 0.049 ± 0.005 | 82 ± 7 |

| Harmine | 0.015 ± 0.001 | >500 |

| Harmaline | 0.008 ± 0.001 | >500 |

| Selegiline | 10 ± 1 | 0.027 ± 0.002 |

Data presented in the table is for α-methyltryptamine and its analogs, as no direct data for this compound is available. Data sourced from Wagmann et al. (2017).

Protein Kinase and Phosphatase Activity Modulation

No information regarding the modulation of protein kinase or phosphatase activity by this compound has been reported in the scientific literature.

Preclinical Pharmacokinetic and Biotransformation Investigations of 2 5 Bromo 2 Methyl 1h Indol 3 Yl Ethanamine

In Vitro Metabolic Stability and Metabolite Identification in Hepatic Systems

In vitro studies using liver microsomes or hepatocytes are essential for predicting a compound's metabolic fate in the body. For a compound like 2-(5-bromo-2-methyl-1H-indol-3-yl)ethanamine, these investigations would aim to determine its rate of degradation and identify the resulting metabolites.

Cytochrome P450 (CYP) Isoform Contributions to Metabolism

The metabolism of indole-containing compounds is often mediated by the cytochrome P450 (CYP) superfamily of enzymes. nih.govresearchgate.net Specifically, isoforms such as CYP2A6, CYP2C19, and CYP2E1 have been shown to be involved in the oxidation of the indole (B1671886) ring itself. nih.gov The N-alkyl side chains of substituted indoles can also be targets for CYP-mediated metabolism. Given the structure of this compound, it is plausible that multiple CYP isoforms would contribute to its biotransformation. Studies with specific CYP inhibitors or recombinant human CYP enzymes would be necessary to elucidate the precise contributions of each isoform.

Phase I (e.g., Oxidation, Reduction, Hydrolysis) Metabolic Pathways

Phase I metabolism typically involves the introduction or unmasking of functional groups. For this compound, several Phase I metabolic pathways can be hypothesized:

Oxidation of the Indole Ring: The indole nucleus is susceptible to hydroxylation at various positions, a common metabolic pathway for indole derivatives. nih.gov

Oxidation of the Methyl Group: The 2-methyl group could undergo hydroxylation to form a primary alcohol, which may be further oxidized to an aldehyde and a carboxylic acid.

Deamination of the Ethanamine Side Chain: The primary amine of the ethanamine side chain is a likely site for oxidative deamination, leading to the formation of an aldehyde intermediate, which could then be oxidized to a carboxylic acid or reduced to an alcohol.

N-Oxidation: The nitrogen atom of the ethanamine side chain could also be a site for oxidation.

A hypothetical data table for potential Phase I metabolites is presented below.

| Metabolic Reaction | Potential Metabolite | Description |

| Indole Ring Hydroxylation | Hydroxylated-2-(5-bromo-2-methyl-1H-indol-3-yl)ethanamine | Addition of a hydroxyl group to the indole ring. |

| Methyl Group Oxidation | 2-(5-bromo-2-hydroxymethyl-1H-indol-3-yl)ethanamine | Hydroxylation of the 2-methyl group. |

| Oxidative Deamination | (5-bromo-2-methyl-1H-indol-3-yl)acetaldehyde | Removal of the amine group and formation of an aldehyde. |

| Further Oxidation | (5-bromo-2-methyl-1H-indol-3-yl)acetic acid | Oxidation of the aldehyde to a carboxylic acid. |

Phase II (e.g., Glucuronidation, Sulfation) Metabolic Pathways

Phase II metabolism involves the conjugation of the parent compound or its Phase I metabolites with endogenous molecules to increase their water solubility and facilitate excretion.

Glucuronidation: If hydroxylated metabolites are formed during Phase I, these hydroxyl groups would be susceptible to conjugation with glucuronic acid. The indole nitrogen may also be a site for N-glucuronidation.

Sulfation: Hydroxylated metabolites could also undergo sulfation.

A hypothetical data table for potential Phase II metabolites is presented below.

| Metabolic Reaction | Potential Metabolite | Description |

| Glucuronidation | Hydroxylated-2-(5-bromo-2-methyl-1H-indol-3-yl)ethanamine-O-glucuronide | Conjugation of a hydroxylated metabolite with glucuronic acid. |

| Sulfation | Hydroxylated-2-(5-bromo-2-methyl-1H-indol-3-yl)ethanamine-O-sulfate | Conjugation of a hydroxylated metabolite with a sulfate (B86663) group. |

Plasma Protein Binding Characteristics

The extent to which a drug binds to plasma proteins, such as albumin and alpha-1 acid glycoprotein, influences its distribution and availability to target tissues. wikipedia.org Indole compounds have been shown to bind to plasma proteins, particularly albumin. nih.gov The degree of binding for this compound would depend on its physicochemical properties, such as lipophilicity. A high degree of plasma protein binding would mean that a smaller fraction of the compound is free in the circulation to exert its pharmacological effects. wikipedia.org Experimental techniques like equilibrium dialysis or ultrafiltration would be required to determine the specific percentage of protein binding. frontiersin.org

A hypothetical data table for plasma protein binding is presented below.

| Species | Plasma Protein Binding (%) | Primary Binding Protein |

| Human | Data not available | Likely Albumin |

| Rat | Data not available | Likely Albumin |

| Mouse | Data not available | Likely Albumin |

Brain Penetration Assessment Using In Vitro and Ex Vivo Models (e.g., PAMPA, MDCK-MDR1)

Assessing the potential for a compound to cross the blood-brain barrier (BBB) is crucial for drugs targeting the central nervous system. In vitro models are often used for this purpose.

Parallel Artificial Membrane Permeability Assay (PAMPA): This assay would provide an initial indication of the passive permeability of this compound across a lipid membrane, simulating the BBB.

Madin-Darby Canine Kidney (MDCK-MDR1) Cells: This cell-based model is used to assess whether a compound is a substrate of the P-glycoprotein (P-gp) efflux transporter, which is highly expressed at the BBB and can limit the brain penetration of drugs.

Without experimental data, it is not possible to predict the brain penetration of this compound.

A hypothetical data table for brain penetration assessment is presented below.

| Assay | Parameter | Predicted Value | Interpretation |

| PAMPA | Permeability (Pe) | Data not available | High, moderate, or low passive permeability |

| MDCK-MDR1 | Efflux Ratio | Data not available | >2 suggests active efflux |

Preliminary Pharmacokinetic Parameter Estimation in Animal Models (e.g., Cmax, Tmax, AUC, T1/2)

In vivo studies in animal models, such as rats or mice, are necessary to determine the pharmacokinetic profile of a compound. enamine.netnih.gov These studies would involve administering the compound and collecting blood samples over time to measure its concentration. The following parameters would be determined:

Cmax: The maximum plasma concentration achieved.

Tmax: The time at which Cmax is reached.

AUC (Area Under the Curve): A measure of the total drug exposure over time.

T1/2 (Half-life): The time it takes for the plasma concentration of the drug to be reduced by half.

Without such studies, no pharmacokinetic parameters for this compound can be provided.

A hypothetical data table for pharmacokinetic parameters in rats is presented below.

| Parameter | Intravenous (IV) Administration | Oral (PO) Administration |

| Cmax (ng/mL) | Data not available | Data not available |

| Tmax (h) | Data not available | Data not available |

| AUC (ng·h/mL) | Data not available | Data not available |

| T1/2 (h) | Data not available | Data not available |

| Bioavailability (%) | N/A | Data not available |

Drug-Drug Interaction Potential via Enzyme Inhibition/Induction Studies

The potential for a new chemical entity to act as a perpetrator in drug-drug interactions (DDIs) is a critical component of preclinical safety assessment. This typically involves in vitro studies to determine if the compound can inhibit or induce the activity of key drug-metabolizing enzymes, most notably the cytochrome P450 (CYP) superfamily. A thorough review of publicly available scientific literature and databases reveals a significant lack of specific information regarding the DDI potential of this compound.

No published studies were identified that specifically investigated the inhibitory effects of this compound on any cytochrome P450 isoforms. Consequently, data regarding its potential to competitively or non-competitively inhibit the metabolism of other drugs are not available. Information such as IC50 values, which quantify the concentration of a substance needed to inhibit a specific biological or biochemical function by 50%, is crucial for predicting the likelihood of clinical DDIs. The absence of such data means that the risk of this compound increasing the plasma concentrations of co-administered drugs that are substrates of major CYP enzymes remains uncharacterized.

Similarly, there is no available research on the potential of this compound to induce the expression of drug-metabolizing enzymes. Enzyme induction can lead to a decrease in the plasma concentrations of co-administered drugs, potentially reducing their therapeutic efficacy. Preclinical assessments for induction potential typically involve treating primary human hepatocytes with the test compound and measuring changes in the mRNA and activity levels of key CYP enzymes such as CYP1A2, CYP2B6, and CYP3A4. Without such studies, the risk of this compound causing induction-based DDIs is unknown.

Due to the lack of specific preclinical data on the enzyme inhibition or induction potential of this compound, the following data tables, which would typically present such findings, remain unpopulated.

Table 1: In Vitro Inhibition of Cytochrome P450 Enzymes by this compound

| CYP Isoform | Test System | Substrate | IC50 (µM) | Inhibition Type | Reference |

|---|---|---|---|---|---|

| CYP1A2 | Data not available | Data not available | Data not available | Data not available | N/A |

| CYP2B6 | Data not available | Data not available | Data not available | Data not available | N/A |

| CYP2C9 | Data not available | Data not available | Data not available | Data not available | N/A |

| CYP2C19 | Data not available | Data not available | Data not available | Data not available | N/A |

| CYP2D6 | Data not available | Data not available | Data not available | Data not available | N/A |

Table 2: In Vitro Induction of Cytochrome P450 Enzymes by this compound in Human Hepatocytes

| CYP Isoform | Fold Induction (mRNA) | Fold Induction (Activity) | Positive Control | Reference |

|---|---|---|---|---|

| CYP1A2 | Data not available | Data not available | Data not available | N/A |

| CYP2B6 | Data not available | Data not available | Data not available | N/A |

In Vivo Neurochemical and Behavioral Research with 2 5 Bromo 2 Methyl 1h Indol 3 Yl Ethanamine in Preclinical Models

Neurotransmitter Release and Turnover Profiling in Specific Brain Regions via Microdialysis

No data available.

Gene Expression and Proteomic Analysis in Central Nervous System Tissues

No data available.

Electrophysiological Modulations in Rodent Brain Slices and In Vivo Systems

No data available.

Exploratory Behavioral Phenotyping in Animal Models (e.g., Locomotor Activity, Novel Object Recognition)

No data available.

Assessment of Reinforcement and Motivation Systems Modulation

No data available.

Computational Chemistry and Molecular Modeling Studies of 2 5 Bromo 2 Methyl 1h Indol 3 Yl Ethanamine

Quantum Chemical Calculations for Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. These methods can provide detailed information about the electronic structure, molecular geometry, and reactivity of 2-(5-bromo-2-methyl-1H-indol-3-yl)ethanamine.

Once the geometry is optimized, a variety of electronic properties can be calculated. The distribution of electron density can be visualized through molecular electrostatic potential (MEP) maps, which highlight regions of positive and negative electrostatic potential. These maps are crucial for identifying sites prone to electrophilic or nucleophilic attack and for understanding non-covalent interactions.

Furthermore, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of significant interest. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. A smaller gap generally suggests higher reactivity. For indole (B1671886) derivatives, these frontier orbitals are typically delocalized over the indole ring system. Global reactivity descriptors, such as chemical hardness, softness, electronegativity, and the electrophilicity index, can be derived from the HOMO and LUMO energies to quantify the molecule's reactivity.

Molecular Docking Simulations with Proposed Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, typically a protein. For this compound, potential biological targets can be inferred from the activities of structurally similar indoleethylamines, such as serotonin (B10506) (5-hydroxytryptamine). Plausible targets therefore include serotonin receptors (e.g., 5-HT2A), the serotonin transporter (SERT), and enzymes involved in tryptamine (B22526) metabolism, such as indolethylamine N-methyltransferase (INMT).

Prediction of Binding Poses and Interaction Networks

Molecular docking simulations would begin with the three-dimensional structures of the target proteins, often obtained from the Protein Data Bank (PDB). The ligand, this compound, would be docked into the active site of the receptor. The docking algorithm samples a large number of possible conformations and orientations of the ligand within the binding site and scores them based on a scoring function that estimates the binding affinity.

The results of a docking study are a set of predicted binding poses. Analysis of these poses reveals the specific interactions that stabilize the ligand-receptor complex. For indoleethylamine derivatives, common interactions include:

Hydrogen bonds: The amine group of the ethylamine (B1201723) side chain is a potent hydrogen bond donor, while the indole nitrogen can also participate in hydrogen bonding.

π-π stacking: The aromatic indole ring can engage in stacking interactions with aromatic amino acid residues in the binding site, such as phenylalanine, tyrosine, and tryptophan.

Hydrophobic interactions: The indole ring and the methyl group contribute to hydrophobic interactions with nonpolar residues.

Halogen bonds: The bromine atom at the 5-position of the indole ring can potentially form halogen bonds with electron-rich atoms in the protein.

Molecular Dynamics (MD) Simulations for Ligand-Target Complex Stability and Conformational Ensembles

While molecular docking provides a static picture of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations track the movements of atoms in the ligand-receptor complex over time, providing insights into the stability of the complex and the conformational flexibility of both the ligand and the protein.

An MD simulation would be performed on the most promising binding pose obtained from molecular docking. The complex would be placed in a simulated physiological environment, including water molecules and ions. The simulation would then be run for a period of nanoseconds to microseconds.

Analysis of the MD trajectory can reveal:

The stability of the ligand's binding pose over time.

The persistence of key intermolecular interactions, such as hydrogen bonds.

The conformational changes induced in the protein upon ligand binding.

The ensemble of conformations adopted by the ligand within the binding site.

Studies on other indole derivatives bound to receptors like the serotonin 5-HT1A and 5-HT2A receptors have shown that MD simulations can confirm the stability of the docked poses and highlight the importance of specific interactions, such as a salt bridge with a conserved aspartate residue, for ligand binding. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Model Development for Indoleethylamine Class

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For the indoleethylamine class of compounds, a QSAR model could be developed to predict the biological activity of new, unsynthesized derivatives.

The development of a QSAR model involves several steps:

Data Set Collection: A dataset of indoleethylamine derivatives with experimentally determined biological activities (e.g., binding affinities for a specific receptor) is required.

Descriptor Calculation: A large number of molecular descriptors are calculated for each compound in the dataset. These descriptors can be categorized as 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., molecular shape descriptors).

Model Building: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to build a model that correlates a subset of the calculated descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously validated using both internal and external validation techniques.

While a specific QSAR model for the class of compounds including this compound is not available, numerous QSAR studies have been conducted on various classes of indole derivatives for a range of biological targets. tandfonline.comijpsr.comnih.gov These studies have identified key structural features that influence activity and have been used to guide the design of more potent compounds. For instance, QSAR models for serotonergic ligands have highlighted the importance of descriptors related to hydrophobicity, electronic properties, and molecular shape. nih.govmdpi.com

Pharmacophore Modeling for De Novo Ligand Design Based on this compound

Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of functional groups (the pharmacophore) that is responsible for a molecule's biological activity. A pharmacophore model can be generated based on the structure of a known active ligand, such as this compound, or a set of active compounds.

A pharmacophore model for an indoleethylamine derivative would typically include features such as:

A hydrogen bond donor (the amine group).

An aromatic ring feature (the indole nucleus).

A hydrophobic feature (the indole ring and any alkyl substituents).

Potentially a halogen bond donor (the bromine atom).

Once a pharmacophore model is developed, it can be used as a three-dimensional query to search large chemical databases for new compounds that match the pharmacophoric features. This approach, known as virtual screening, can rapidly identify novel chemical scaffolds with the potential for the desired biological activity. Furthermore, the pharmacophore model can be used for de novo ligand design, where new molecules are constructed piece by piece to fit the pharmacophore.

Emerging Research Directions and Conceptual Applications of 2 5 Bromo 2 Methyl 1h Indol 3 Yl Ethanamine

Investigation of Novel Biological Pathways and Unconventional Targets

The unique structure of 2-(5-bromo-2-methyl-1H-indol-3-yl)ethanamine, an indoleamine derivative, positions it as a candidate for exploring biological pathways beyond traditional monoaminergic systems. Research into structurally related indoleamines has increasingly focused on their roles in immunomodulation, particularly through the kynurenine (B1673888) pathway. A key enzyme in this pathway is Indoleamine 2,3-dioxygenase 1 (IDO1), which catalyzes the rate-limiting step of tryptophan catabolism. nih.govnih.gov Dysregulation of the IDO1 pathway is implicated in creating an immunosuppressive tumor microenvironment, making it a significant target in cancer immunotherapy. nih.govfrontiersin.org

Given its core indoleamine scaffold, this compound is a conceptual candidate for investigation as a modulator of IDO1 or other enzymes in the kynurenine pathway. The bromo- and methyl-substitutions on the indole (B1671886) ring could confer unique binding affinities and selectivities compared to endogenous indoleamines. Future research could explore its potential to interact with unconventional targets such as orphan receptors or enzymes involved in metabolic signaling, for which endogenous ligands are unknown or poorly characterized. The exploration of this compound could thus unveil novel therapeutic strategies for immunological disorders and cancer. nih.gov

| Potential Unconventional Target Class | Example Target | Rationale for Investigation |

| Immunomodulatory Enzymes | Indoleamine 2,3-dioxygenase 1 (IDO1) | Structural similarity to tryptophan, the endogenous substrate of IDO1. nih.gov |

| Orphan G-protein Coupled Receptors (GPCRs) | Various | The indoleamine structure is a common motif in ligands for GPCRs; this compound may exhibit novel receptor activity. |

| N-Methyltransferases | Indolethylamine N-methyltransferase (INMT) | The ethanamine side chain is a substrate for methylation by enzymes like INMT, which produces psychoactive compounds. mdpi.com |

| Aryl Hydrocarbon Receptor (AhR) | AhR | Many indole derivatives are known ligands for AhR, a transcription factor involved in xenobiotic metabolism and immune response. |

Development of this compound as a Tool Compound in Chemical Biology

Chemical biology relies on small molecules as "tool compounds" to probe and manipulate biological systems. nih.gov this compound possesses several structural features that make it an attractive scaffold for the development of such tools. The primary amine of the ethanamine side chain serves as a versatile chemical handle for conjugation. It can be readily modified to attach a wide array of functional moieties, including fluorophores for cellular imaging, biotin (B1667282) for affinity purification, or photo-crosslinkers for target identification.

The indole core itself has intrinsic fluorescence, which, although modest, can be modulated by its substituents and environment, a property exploited in probes like DAPI. nih.gov Furthermore, the bromine atom at the 5-position is not merely a substituent that modifies its pharmacological profile; it is a functional group that can be exploited in synthetic chemistry. For instance, it can be used in palladium-catalyzed cross-coupling reactions to introduce more complex functionalities or serve as a "heavy atom" to aid in the crystallographic determination of protein-ligand complexes.

| Structural Feature | Potential Application as a Chemical Biology Tool | Example Use Case |

| Primary Amine Side Chain | Conjugation handle | Attachment of a fluorescent dye (e.g., fluorescein) for visualizing subcellular localization via microscopy. |

| Indole Scaffold | Intrinsic fluorescence, protein binding motif | Development of fluorescent probes for DNA or specific protein binding sites. nih.gov |

| 5-Bromo Substitution | Site for synthetic modification | Use in Sonogashira or Suzuki cross-coupling reactions to create more complex derivatives or tether linkers. researchgate.net |

| Methyl Group at position 2 | Steric and electronic modification | Fine-tuning binding affinity and selectivity for a target protein. |

Elucidation of its Interactions with Multi-Protein Complexes

The biological functions of proteins are often carried out within large, dynamic multi-protein complexes. mdpi.com Small molecules that can modulate the interactions within these complexes are valuable research tools. This compound could be investigated for its ability to either stabilize or disrupt protein-protein interactions (PPIs). The indole ring is a common motif in pharmacology that can participate in various non-covalent interactions, including hydrogen bonds, hydrophobic interactions, and π-stacking, which are crucial for binding to proteins. nih.gov

A conceptual approach to identify the protein complexes that interact with this compound would be to immobilize it on a solid support (e.g., agarose (B213101) beads) via its ethanamine side chain. This affinity resin could then be used to "fish" for interacting proteins from cell lysates. mdpi.com The captured proteins can be identified using mass spectrometry, revealing potential targets and their associated complexes. This approach could uncover novel roles for indoleamine signaling in the context of larger cellular machinery. For instance, it might reveal interactions with components of the transcriptional machinery, signaling scaffolds, or metabolic enzyme complexes.

Exploration of its Potential in Advanced Imaging Techniques (e.g., PET, SPECT ligand development)

Non-invasive imaging techniques like Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT) are powerful tools in both clinical diagnostics and biomedical research, allowing for the visualization and quantification of biological processes in vivo. The development of specific molecular probes, or radioligands, is essential for these technologies. nih.gov

The structure of this compound makes it a promising candidate for development into a PET or SPECT ligand. The bromine atom on the indole ring is a key feature. While stable bromine is not a useful radioisotope for this purpose, it provides a strategic location for the introduction of a radionuclide. It could be replaced with a radiohalogen such as bromine-76 (B1195326) (a positron emitter for PET) or iodine-123 (for SPECT). Alternatively, the bromo-substituted precursor could be used in syntheses to introduce fluorine-18, the most commonly used radionuclide for PET imaging. nih.gov Given the structural similarity of indoleamines to neurotransmitters like serotonin (B10506), a radiolabeled version of this compound could potentially be developed to image neurochemical systems, such as the serotonin transporter (SERT), in the brain. nih.gov

| Property | Ideal Characteristic for a CNS PET Ligand | Conceptual Assessment of this compound |

| Target Affinity & Selectivity | High affinity (nanomolar or sub-nanomolar Ki) and high selectivity for the target over other receptors/transporters. | Unknown, but the indoleamine scaffold is a promising starting point for targets like SERT. nih.gov |

| Blood-Brain Barrier (BBB) Penetration | Must readily cross the BBB to reach CNS targets. | Likely, due to its relatively low molecular weight and lipophilic character. |

| Metabolism | Should not have radiolabeled metabolites that can cross the BBB and confound the signal. | Would require experimental evaluation in vivo. |

| Radiolabeling Feasibility | The precursor molecule must be amenable to rapid and high-yield radiolabeling with a suitable isotope (e.g., ¹¹C, ¹⁸F). | The bromine atom provides a site for facile radiohalogenation or for introducing a prosthetic group for radiofluorination. nih.gov |

| Nonspecific Binding | Low nonspecific binding in the brain to ensure a high signal-to-noise ratio. | Requires experimental validation. |

Methodological Innovations in Characterizing Indoleamine Pharmacologies

Understanding the full pharmacological profile of a compound like this compound requires a suite of advanced and innovative methodologies. Traditional binding and functional assays, while crucial, can be supplemented with cutting-edge techniques to provide a more comprehensive picture of its mechanism of action.

One such approach is chemoproteomics , which aims to identify the cellular targets of a small molecule on a global scale. By creating a probe version of the compound, researchers can perform competitive affinity purification-mass spectrometry (AP-MS) to identify which proteins it binds to directly in a complex biological sample.

Molecular dynamics (MD) simulations offer another powerful tool. These computational methods can model the interaction between the compound and a potential protein target at an atomic level, providing insights into the specific binding mode and the energetic basis for its affinity and selectivity. frontiersin.org This can guide the rational design of more potent and selective derivatives.

Furthermore, high-content imaging (HCI) coupled with automated microscopy allows for the unbiased screening of a compound's effects on cellular morphology and the localization of various proteins. This can reveal unexpected phenotypic effects and suggest novel biological pathways that the compound might be modulating.

| Methodology | Description | Application to this compound |

| Chemoproteomics | Use of chemical probes to identify the protein interaction landscape of a small molecule in a cellular context. | Unbiased identification of direct binding targets in cell lysates or living cells. |

| Molecular Dynamics (MD) Simulations | Computational simulation of the physical movements of atoms and molecules to understand binding interactions. frontiersin.org | Predicting the binding pose and affinity of the compound to potential targets like IDO1 or serotonin receptors. |

| High-Content Imaging (HCI) | Automated microscopy and image analysis to quantify phenotypic changes in cells upon compound treatment. | Screening for effects on cell health, organelle morphology, or signaling pathway activation. |

| In Vitro Radiochemical Assays | Use of radiolabeled substrates or ligands to measure enzyme activity or receptor binding. | Quantifying the compound's effect on enzymes like INMT or its binding affinity at various receptors. mdpi.com |

Conclusion and Future Perspectives in 2 5 Bromo 2 Methyl 1h Indol 3 Yl Ethanamine Research

Synthesis of Key Findings from Academic Research on 2-(5-bromo-2-methyl-1H-indol-3-yl)ethanamine

A comprehensive review of published academic literature indicates a notable absence of dedicated research on this compound. Unlike many other tryptamine (B22526) derivatives that have been extensively studied for their psychoactive and therapeutic properties, this specific compound does not appear in detailed pharmacological or clinical investigations. The primary findings are thus centered on its chemical identity and the potential for its synthesis based on established indole (B1671886) chemistry.

Key information that can be synthesized pertains to related compounds, which allows for postulation about its characteristics. For instance, the synthesis of precursors such as methyl 5-bromo-2-methyl-1H-indole-3-carboxylate has been documented, suggesting that the synthesis of this compound is chemically feasible through standard reduction and functional group manipulation pathways common in indole alkaloid synthesis. The indole nucleus is a prevalent motif in drug discovery, and various synthetic methods like the Fischer, Julia, and Bartoli indole syntheses are well-established for creating substituted indoles. mdpi.comrsc.org

The table below summarizes the current state of knowledge, which is primarily foundational and chemical in nature.

| Research Area | Key Findings |

| Synthesis | No direct synthesis is published. However, the synthesis of precursors like methyl 5-bromo-2-methyl-1H-indole-3-carboxylate has been achieved via methods such as palladium-catalyzed intramolecular oxidative coupling, often optimized with microwave irradiation. mdpi.com This suggests a viable pathway to the target compound. |

| Pharmacology | There is no specific pharmacological data available for this compound. |

| Biological Activity | No biological activity studies have been published. Research on analogous compounds, such as 5-Bromo-DMT, indicates potential interactions with serotonin (B10506) receptors, but this is speculative for the target compound. wikipedia.org |

| Clinical Studies | No clinical trials or human studies have been conducted. |

Identification of Knowledge Gaps and Unexplored Research Questions

The scarcity of research on this compound presents a significant knowledge gap. The primary unanswered questions revolve around its fundamental chemical and biological properties. Addressing these gaps is crucial for determining if this compound warrants further investigation as a potential tool for neuropharmacological research or as a lead for drug development.

The most prominent knowledge gaps include:

Optimized Synthetic Routes: While a potential synthetic pathway can be inferred, an optimized, high-yield synthesis has not been developed or published.

Pharmacodynamics: The affinity and efficacy of this compound at various neurotransmitter receptors, particularly serotonin (5-HT) receptor subtypes, are unknown. Tryptamines are known to be a broad class of serotonergic hallucinogens that act primarily as agonists of the 5-HT2A receptor. nih.gov

Pharmacokinetics: The absorption, distribution, metabolism, and excretion (ADME) profile of the compound has not been studied.

In Vitro and In Vivo Effects: The physiological and behavioral effects of this compound in cellular and animal models are completely unexplored.

Structure-Activity Relationships (SAR): How the combination of the 5-bromo and 2-methyl substitutions on the indole ring influences its biological activity compared to other tryptamines is a key unanswered question.

Proposed Future Research Trajectories for Indoleethylamine Chemistry and Biology

Future research on this compound should be systematic, beginning with fundamental chemical synthesis and progressing to comprehensive biological evaluation.

A proposed research trajectory is outlined below:

Chemical Synthesis and Characterization:

Development and optimization of a multi-step synthesis route, likely starting from a commercially available brominated aniline (B41778) derivative.

Full characterization of the synthesized compound using modern analytical techniques (NMR, mass spectrometry, X-ray crystallography).

In Vitro Pharmacological Profiling:

Comprehensive receptor binding assays to determine the affinity of the compound for a wide range of CNS receptors, with a focus on serotonin, dopamine (B1211576), and adrenergic receptors.

Functional assays to determine the efficacy (agonist, antagonist, partial agonist) at receptors where significant binding is observed.

Preclinical In Vivo Studies:

Evaluation of the compound's effects on locomotor activity, and other behavioral paradigms in rodent models to assess potential stimulant, sedative, or antidepressant-like effects. wikipedia.org

Investigation of its potential to induce hallucinogen-like behavioral responses, such as the head-twitch response in rodents.

Broader Implications for Neuropharmacological Research and Discovery

The study of novel substituted tryptamines like this compound holds broader implications for neuropharmacology. The indoleethylamine backbone is a privileged scaffold that can be systematically modified to probe the structure-activity relationships of ligands for various CNS targets.

Research into this and similar compounds could contribute to:

Understanding Receptor-Ligand Interactions: Elucidating how specific substitutions on the indole ring affect binding affinity and functional activity at serotonin receptors can provide valuable insights into the molecular basis of receptor activation.